molecular formula C17H23ClN4O3 B15134421 N-(6-amino-1-benzyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

N-(6-amino-1-benzyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

Cat. No.: B15134421
M. Wt: 366.8 g/mol
InChI Key: GMOIYIJEPPLIGT-UHFFFAOYSA-N
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Description

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, chloroacetic acid, and a pyrimidine derivative. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The

Properties

Molecular Formula

C17H23ClN4O3

Molecular Weight

366.8 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C17H23ClN4O3/c1-11(2)9-21(13(23)8-18)14-15(19)22(17(25)20-16(14)24)10-12-6-4-3-5-7-12/h3-7,11,14-15H,8-10,19H2,1-2H3,(H,20,24,25)

InChI Key

GMOIYIJEPPLIGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl

Origin of Product

United States

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